REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10](C(O)=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([N:17]([CH2:20]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])=CC=1>CN(C=O)C>[N:17]([C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1)=[C:20]=[O:29]
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)C(=O)O
|
Name
|
|
Quantity
|
1.22 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 h at 0° C. and 12 h at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with ice (10 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (6×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed successively with saturated NaHCO3 (2×15 mL) and water (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
are evaporated
|
Type
|
TEMPERATURE
|
Details
|
without heating in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dry toluene
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
N(=C=O)C1=CC(=NC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |